molecular formula C18H18ClNO3S B12142247 N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B12142247
M. Wt: 363.9 g/mol
InChI Key: JNRCDELDUJWMRT-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a chloro substituent, and a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the reaction of benzylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then reacted with 1,1-dioxidotetrahydrothiophene under reflux conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It is investigated for its interactions with various biological targets, including enzymes and receptors .

Medicine: The compound is explored for its potential therapeutic applications. It is evaluated for its activity against certain diseases and conditions, including its role as an inhibitor or activator of specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Comparison: N-benzyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific structural features, such as the chloro substituent and the dioxidotetrahydrothiophenyl moiety. These features confer distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C18H18ClNO3S

Molecular Weight

363.9 g/mol

IUPAC Name

N-benzyl-3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C18H18ClNO3S/c19-16-8-4-7-15(11-16)18(21)20(12-14-5-2-1-3-6-14)17-9-10-24(22,23)13-17/h1-8,11,17H,9-10,12-13H2

InChI Key

JNRCDELDUJWMRT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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